3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine
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Description
This compound is a derivative of tetrazole, a class of synthetic organic heterocyclic compound, which is characterized by a 5-member ring of four nitrogen atoms and one carbon atom . The specific compound “3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine” is not widely documented in the literature, indicating that it may be a novel or less-studied compound.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of tetrazoles and pyridines . It likely features a pyridine ring attached to a tetrazole ring via a carbon atom. The tetrazole ring is further substituted with a 2,4-dichlorobenzyl thioether group .Safety and Hazards
Future Directions
Given the lack of information available on “3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine”, there are many potential directions for future research. These could include detailed studies of its synthesis, reactivity, physical and chemical properties, biological activity, and safety profile .
Properties
IUPAC Name |
3-[5-[(2,4-dichlorophenyl)methylsulfanyl]tetrazol-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5S/c14-10-4-3-9(12(15)6-10)8-21-13-17-18-19-20(13)11-2-1-5-16-7-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTYEBCIIBGRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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